N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-phenylcyclopropane-1-carboxamide
Description
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-phenylcyclopropane-1-carboxamide is a synthetic carboxamide derivative characterized by a cyclopropane ring fused to a phenyl group and a piperidine scaffold substituted with a 5-methylpyrazole moiety. Its unique cyclopropane-carboxamide core and heterocyclic substitutions distinguish it from classical analogs, suggesting tailored pharmacokinetic or binding properties.
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-13-17(22-21-14)23-11-7-16(8-12-23)20-18(24)19(9-10-19)15-5-3-2-4-6-15/h2-6,13,16H,7-12H2,1H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQKEKOSLUOEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-phenylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the construction of the piperidine ring, and the final coupling to form the cyclopropane carboxamide structure. Common reagents used in these reactions include various aldehydes, amines, and cyclopropane derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-phenylcyclopropane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Divergence: The 5-methylpyrazole substituent introduces steric and electronic differences compared to cyclopropylfentanyl’s phenethyl group.
Pharmacokinetic Implications : The pyrazole’s polarity could slow blood-brain barrier penetration, reducing immediate CNS effects but prolonging duration of action.
Safety : Cyclopropylfentanyl’s phenethyl group correlates with extreme potency and abuse liability, whereas the target compound’s heterocyclic substitution may mitigate these risks.
Biological Activity
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-phenylcyclopropane-1-carboxamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H24N4O
- Molecular Weight : 312.41 g/mol
- CAS Number : 639089-73-9
The primary mechanism of action for this compound appears to involve modulation of specific kinase pathways, particularly those associated with cancer cell proliferation and apoptosis. The presence of the pyrazole moiety suggests that it may interact with various protein targets, potentially influencing cell signaling pathways that regulate cell growth and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the inhibition of Aurora kinases, which are critical for cell division and proliferation.
Pharmacological Studies
In pharmacological assessments, this compound exhibited promising results in various assays:
- Cell Viability Assays : The compound significantly reduced cell viability in several cancer lines.
- Apoptosis Induction : Flow cytometry analyses revealed increased apoptotic cells upon treatment with this compound.
- Kinase Inhibition : It was found to inhibit specific kinases involved in tumor growth, further supporting its potential as an anticancer agent.
Case Studies
Several case studies have provided insights into the effectiveness and safety profile of this compound:
Case Study 1: Hepatocellular Carcinoma
A preclinical study demonstrated that treatment with this compound resulted in a marked decrease in tumor size and improved survival rates in animal models of hepatocellular carcinoma. The study highlighted the compound's ability to target and inhibit Aurora kinase activity effectively .
Case Study 2: Multiple Myeloma
In another investigation focusing on multiple myeloma, the compound was shown to enhance the effects of existing therapies, suggesting a synergistic potential when used in combination treatments .
Q & A
Q. What are the established synthetic pathways for N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-phenylcyclopropane-1-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step processes, starting with the construction of the pyrazole-piperidine core. For example, condensation reactions between substituted pyrazoles and piperidine derivatives are common, followed by cyclopropane ring formation via carboxamide coupling. Key intermediates are characterized using NMR, HPLC (≥98% purity criteria) , and mass spectrometry to confirm structural integrity. For pyrazole-piperidine analogs, X-ray crystallography has been employed to resolve stereochemical ambiguities .
Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving 3D conformation, particularly for the cyclopropane and piperidine moieties. For example, SC-XRD data (mean C–C bond deviation: 0.004 Å, R factor: ≤0.056) have been used to validate similar pyrazole derivatives . Additionally, ¹H/¹³C NMR and FT-IR are essential for verifying functional groups and regiochemistry .
Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?
Initial screening often focuses on antimicrobial or receptor-binding activity. For pyrazole-carboxamide analogs, in vitro assays against bacterial/fungal strains (e.g., E. coli, S. aureus) or enzyme inhibition studies (e.g., kinase targets) are standard. Experimental protocols include microdilution methods (MIC determination) and fluorescence-based enzyme activity assays .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict energetically favorable intermediates and transition states. For instance, ICReDD’s approach integrates computational predictions with experimental validation to narrow optimal reaction conditions (e.g., solvent, temperature) and reduce trial-and-error steps . Molecular dynamics simulations further aid in understanding solvent effects on cyclopropane stability .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. To address this:
- Perform metabolite profiling (e.g., LC-MS/MS) to identify degradation products.
- Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in vivo.
- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. How can molecular docking guide the design of derivatives with enhanced selectivity for specific biological targets?
Docking studies (e.g., AutoDock Vina, Schrödinger Suite) leverage the compound’s 3D structure (from SC-XRD) to predict binding modes. For example, modifying the 5-methylpyrazole group or cyclopropane substituents can be simulated to improve interactions with hydrophobic pockets in kinase targets. Free energy calculations (MM-GBSA) further refine affinity predictions .
Q. What experimental controls are essential when studying the compound’s stability under varying pH and temperature conditions?
- Include accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
- Use buffered solutions (pH 1.2–7.4) to simulate gastrointestinal or physiological environments.
- Validate degradation pathways via high-resolution mass spectrometry (HRMS) and NMR kinetic studies .
Methodological Considerations
Q. How should researchers address challenges in purifying this compound due to its hydrophobic cyclopropane moiety?
- Employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).
- For large-scale purification, flash chromatography with silica gel and dichloromethane/methanol mixtures is effective .
Q. What are best practices for ensuring reproducibility in biological assays involving this compound?
Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?
- Utilize palladium-based catalysts for Suzuki-Miyaura coupling of aryl halides.
- Optimize membrane separation technologies (e.g., nanofiltration) to recover catalysts and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
